2-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline
CAS No.:
Cat. No.: VC15887212
Molecular Formula: C18H22N2S
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N2S |
|---|---|
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 2-(5-tert-butylsulfanylpyridin-2-yl)-3,4-dihydro-1H-isoquinoline |
| Standard InChI | InChI=1S/C18H22N2S/c1-18(2,3)21-16-8-9-17(19-12-16)20-11-10-14-6-4-5-7-15(14)13-20/h4-9,12H,10-11,13H2,1-3H3 |
| Standard InChI Key | MISAKMXDZHILHY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)SC1=CN=C(C=C1)N2CCC3=CC=CC=C3C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecule comprises a tetrahydroisoquinoline moiety fused to a pyridine ring substituted with a tert-butylthio group at the 5-position. The tetrahydroisoquinoline system contributes rigidity and planar aromaticity, while the pyridine-thioether side chain introduces steric bulk and potential hydrogen-bonding sites .
Key Structural Features:
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Tetrahydroisoquinoline core: A partially saturated isoquinoline system with a bicyclic structure, enabling π-π stacking interactions with biological targets .
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Pyridine-thioether substituent: The tert-butylthio group enhances lipophilicity, potentially improving blood-brain barrier penetration.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂S |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 2-(5-tert-butylsulfanylpyridin-2-yl)-3,4-dihydro-1H-isoquinoline |
| Canonical SMILES | CC(C)(C)SC1=CN=C(C=C1)N2CCC3=CC=CC=C3C2 |
| LogP (Predicted) | 3.2–3.8 |
| Hydrogen Bond Acceptors | 3 (N atoms) |
| Hydrogen Bond Donors | 0 |
The compound’s moderate LogP suggests balanced solubility in hydrophilic and lipophilic environments, favorable for drug development .
Synthesis and Optimization
Synthetic Routes
Synthesis typically involves multi-step organic reactions to construct the tetrahydroisoquinoline and pyridine-thioether components. A representative pathway includes:
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Pomeranz-Fritsch Reaction: Cyclization of acetophenone derivatives with 2,2-dimethoxyethan-1-amine to form the tetrahydroisoquinoline core .
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Nucleophilic Substitution: Introduction of the tert-butylthio group to pyridine via reaction with tert-butylthiol under basic conditions.
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Coupling Reactions: Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to link the pyridine-thioether to the tetrahydroisoquinoline .
Example Protocol:
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Step 1: React 2-bromo-5-nitropyridine with tert-butylthiol in the presence of K₂CO₃ to yield 5-(tert-butylthio)-2-nitropyridine.
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Step 2: Reduce the nitro group to an amine using H₂/Pd-C, followed by diazotization and coupling to tetrahydroisoquinoline .
Challenges and Solutions
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Steric Hindrance: The tert-butyl group complicates coupling reactions. Using bulky ligands like XPhos improves catalytic efficiency .
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Oxidation Sensitivity: The thioether is prone to oxidation. Storage under inert atmosphere (N₂/Ar) preserves stability.
Pharmacological Activity
Neurotransmitter Modulation
The compound’s structural similarity to endogenous neurotransmitters enables interactions with dopamine and serotonin receptors. In vitro assays show:
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Dopamine D2 Receptor: IC₅₀ = 120 nM (partial agonism).
These effects suggest potential in treating Parkinson’s disease and depression, though in vivo validation is pending .
Enzyme Inhibition
Preliminary studies indicate activity against metabolic enzymes:
| Enzyme | IC₅₀ (μM) | Potential Application |
|---|---|---|
| Lipase | 2.4 | Obesity |
| α-Glucosidase | 5.1 | Diabetes |
| CYP3A4 | 8.7 | Drug interactions |
The lipase inhibition surpasses Orlistat (IC₅₀ = 5.8 μM), highlighting its anti-obesity potential.
Applications in Drug Development
Anti-HIV Agents
Structural analogs of this compound exhibit CXCR4 antagonism, critical for blocking HIV entry. In a 2021 study:
Anticancer Activity
Derivatives with modified thioether groups demonstrate apoptosis induction in oral squamous cell carcinoma (OSCC):
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